4,4'-Disulfanediylbis(3-nitropyridine)
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Overview
Description
4,4’-Disulfanediylbis(3-nitropyridine) is a chemical compound characterized by the presence of two nitropyridine groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(3-nitropyridine) typically involves the reaction of 3-nitropyridine with sulfur-containing reagents. One common method includes the use of disulfide formation reactions where 3-nitropyridine is treated with sulfur sources under controlled conditions to form the desired disulfide bond .
Industrial Production Methods
Industrial production methods for 4,4’-Disulfanediylbis(3-nitropyridine) are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(3-nitropyridine) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted nitropyridines.
Scientific Research Applications
4,4’-Disulfanediylbis(3-nitropyridine) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(3-nitropyridine) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates, while the disulfide bond can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Famotidine Related Compound E: N,N′′′-[Dithiobis(methylene-4,2-thiazolediyl)]bisguanidine.
Other Disulfide-Linked Nitropyridines: Compounds with similar structural motifs but different substituents on the pyridine ring.
Properties
CAS No. |
18504-84-2 |
---|---|
Molecular Formula |
C10H6N4O4S2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-nitro-4-[(3-nitropyridin-4-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-5-11-3-1-9(7)19-20-10-2-4-12-6-8(10)14(17)18/h1-6H |
InChI Key |
WXTGSYQSNDUSEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1SSC2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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